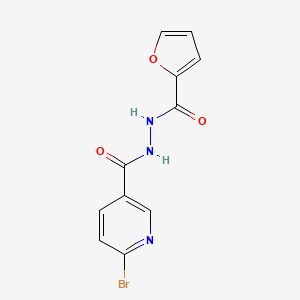

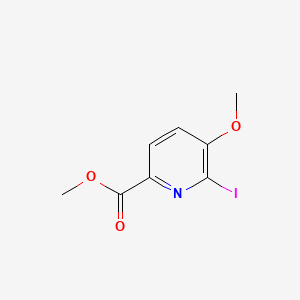

Methyl 6-iodo-5-methoxypicolinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

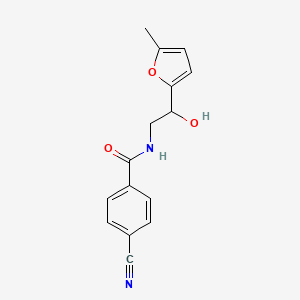

Methyl 6-iodo-5-methoxypicolinate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of picolinic acid, which is a natural metabolite found in the human body. It has a molecular formula of C8H8INO3 and a molecular weight of 293.06 .

Physical And Chemical Properties Analysis

Methyl 6-iodo-5-methoxypicolinate is a solid compound . The specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .Applications De Recherche Scientifique

Ester Hydrolysis in Pyridines

A study comparing the rates of alkaline hydrolysis of methyl methoxypyridinecarboxylates, including Methyl 6-methoxypicolinate, indicated electronic interactions between the methoxy-group and ring nitrogen. This research can be relevant for understanding the chemical behavior of Methyl 6-iodo-5-methoxypicolinate in similar contexts (Campbell et al., 1970).

Tubulin Polymerization Inhibition

A study on the optimization of tubulin-polymerization inhibitors targeting the colchicine site found that certain compounds with a similar structure to Methyl 6-iodo-5-methoxypicolinate, such as 6-methoxy-1,2,3,4-tetrahydroquinoline, showed significant in vitro cytotoxic activity and potency against tubulin assembly. This suggests potential applications in cancer treatment (Wang et al., 2014).

Iodination of Picolinic and Isonicotinic Acids

Research on the iodination of 5-hydroxypicolinic acid leading to the formation of 6-iodo derivatives highlights the reactivity and possible derivatization pathways for Methyl 6-iodo-5-methoxypicolinate (Stolyarova et al., 1978).

Synthesis of Morphine Fragments

A study exploring the synthesis of morphine fragments through intramolecular Heck reaction used 4-[(2'-Iodo-6'-methoxyphenoxy)methyl]-1-ethoxycarbonyl-1,2,5,6,-tetrahydropyridine, indicating potential utility in synthetic organic chemistry, which could be relevant for compounds like Methyl 6-iodo-5-methoxypicolinate (Cheng et al., 1997).

Methylation of Cinnolines

Another study investigated the effects of methoxy-groups on the methylation of cinnolines, which could provide insights into the reactivity and potential transformations of Methyl 6-iodo-5-methoxypicolinate (Ames et al., 1971).

Propriétés

IUPAC Name |

methyl 6-iodo-5-methoxypyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO3/c1-12-6-4-3-5(8(11)13-2)10-7(6)9/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKMDIZTANKXJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)C(=O)OC)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B2486211.png)

![(E)-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2486214.png)

![N-(4-ethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2486218.png)

![4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B2486221.png)

![3-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2486222.png)

![N-[cyano(2,4-difluorophenyl)methyl]-2-nitrocyclopropane-1-carboxamide](/img/structure/B2486223.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2486225.png)